molecular formula C15H21ClN2O2 B4479106 (4-Chloro-3-methyl-1,2-oxazol-5-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone

(4-Chloro-3-methyl-1,2-oxazol-5-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone

Cat. No.: B4479106
M. Wt: 296.79 g/mol
InChI Key: OOOALQBGZHYFSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-3-methyl-1,2-oxazol-5-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a chloro-substituted oxazole ring and a bicyclic azabicyclo moiety. The presence of these functional groups makes it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-methyl-1,2-oxazol-5-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors. The azabicyclo moiety is introduced via a separate synthetic route, often involving cycloaddition reactions. The final step involves coupling these two moieties under specific reaction conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are scaled up and often involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-methyl-1,2-oxazol-5-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

(4-Chloro-3-methyl-1,2-oxazol-5-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Chloro-3-methyl-1,2-oxazol-5-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    (4-Chloro-3-methyl-1,2-oxazol-5-yl)methanone: Lacks the azabicyclo moiety.

    (1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone: Lacks the oxazole ring.

Uniqueness

The uniqueness of (4-Chloro-3-methyl-1,2-oxazol-5-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4-chloro-3-methyl-1,2-oxazol-5-yl)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-9-11(16)12(20-17-9)13(19)18-8-15(4)6-10(18)5-14(2,3)7-15/h10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOALQBGZHYFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1Cl)C(=O)N2CC3(CC2CC(C3)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chloro-3-methyl-1,2-oxazol-5-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone
Reactant of Route 2
(4-Chloro-3-methyl-1,2-oxazol-5-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone
Reactant of Route 3
(4-Chloro-3-methyl-1,2-oxazol-5-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone
Reactant of Route 4
(4-Chloro-3-methyl-1,2-oxazol-5-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone
Reactant of Route 5
Reactant of Route 5
(4-Chloro-3-methyl-1,2-oxazol-5-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone
Reactant of Route 6
Reactant of Route 6
(4-Chloro-3-methyl-1,2-oxazol-5-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.